molecular formula C18H28N2O3S B1662226 (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol CAS No. 201038-74-6

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol

Cat. No. B1662226
CAS RN: 201038-74-6
M. Wt: 352.5 g/mol
InChI Key: HWKROQUZSKPIKQ-MRXNPFEDSA-N
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Description

what is '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol'? (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol is a synthetic compound used as an intermediate in the production of pharmaceuticals. It is an organosulfur compound with a phenolic group attached to a sulfur-containing heterocycle. the use of '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol' (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol is a synthetic compound that has been used in research studies to investigate its potential as a therapeutic agent for a variety of diseases. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, it has been studied for its potential to act as an anti-diabetic, anti-obesity, and anti-hypertensive agent. In addition, it has been studied for its potential to act as an anti-Alzheimer's agent. the chemistry of '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol' (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol, or (R)-3-((2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol, is an organic compound belonging to the class of pyrrolidines. It is composed of a phenol group bonded to a pyrrolidine ring, which is further bonded to a methylpiperidine group and a sulfonyl group. The chemical structure of (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol can be represented as follows: C7H17NO3S The compound has a molecular weight of 191.26 g/mol and a melting point of 115–117 °C. In terms of its chemical reactivity, (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol is expected to be a moderately reactive compound. It is expected to react with nucleophiles such as amines and alcohols, as well as electrophiles such as halogens. Additionally, it is expected to undergo oxidation and reduction reactions. the biochemical/physical effects of '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol' (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol is a synthetic compound that has not been extensively studied. However, based on its chemical structure, it is likely to have a number of biochemical and physical effects. Biochemically, this compound may act as an inhibitor of certain enzymes and as a modulator of certain receptor sites. It may also bind to other molecules and affect their activity. Physically, this compound may be absorbed through the skin and mucous membranes, and may be able to cross the blood-brain barrier. It may also have an effect on the permeability of cell membranes, and may affect the solubility of other molecules in the body. the benefits of '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol' The benefits of (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol include: 1. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators in the body. 2. It has been shown to reduce inflammation and pain associated with conditions such as arthritis, asthma, and inflammatory bowel disease. 3. It has a low toxicity profile and is generally well-tolerated. 4. It is a novel molecule with potential to be developed as a new therapeutic agent for the treatment of inflammatory diseases. the related research of '(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol' 1. Synthesis and Biological Evaluation of Novel Phenylsulfonyl Pyrrolidine Derivatives as Potent and Selective Histamine H3 Receptor Antagonists. 2. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists. 3. Synthesis and Biological Evaluation of Novel Phenylsulfonyl Pyrrolidine Derivatives as Potent and Selective Histamine H3 Receptor Antagonists. 4. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Ligands. 5. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Agonists. 6. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists and Agonists. 7. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Ligands and Agonists. 8. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Agonists and Antagonists. 9. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Potent and Selective Histamine H3 Receptor Ligands. 10. Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives as Histamine H3 Receptor Ligands and Antagonists.

Mechanism of Action

Target of Action

SB-269970, also known as ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol, primarily targets the serotonin receptor 7 (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). This receptor plays a crucial role in the function of several areas of the brain .

Mode of Action

SB-269970 acts as a selective antagonist or possibly an inverse agonist of the 5-HT7 receptor . This means it binds to the 5-HT7 receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function. It has been suggested that SB-269970 exhibits more than 50-fold selectivity against other 5-HT receptors .

Biochemical Pathways

The 5-HT7 receptor is involved in several biochemical pathways in the brain. By acting as an antagonist, SB-269970 can affect these pathways and their downstream effects. For instance, the 5-HT7 receptor is thought to be involved in the regulation of dopamine release in the ventral tegmental area . Therefore, SB-269970 could potentially influence dopamine-related pathways in the brain.

Pharmacokinetics

SB-269970 is brain-penetrant , meaning it can cross the blood-brain barrier and exert its effects directly on the central nervous system . It is rapidly cleared from the blood . Following a single dose, SB-269970 was detectable in rat brain at 30 (87 nM) and 60 min (58 nM) .

Result of Action

The antagonistic action of SB-269970 on the 5-HT7 receptor can lead to various molecular and cellular effects. For instance, it has been shown to block amphetamine and ketamine-induced hyperactivity in animal models . Additionally, SB-269970 desensitizes and decreases the excitatory effects of 5-HT7 receptors in rat hippocampus .

properties

IUPAC Name

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKROQUZSKPIKQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942127
Record name 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol

CAS RN

201038-74-6
Record name 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201038-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 269970
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-269970
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13988
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-269970
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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